Cas no 5412-92-0 (2-Octanamine,N-(1-methylheptyl)-)

2-Octanamine,N-(1-methylheptyl)- structure
5412-92-0 structure
Product Name:2-Octanamine,N-(1-methylheptyl)-
CAS No:5412-92-0
MF:C16H35N
MW:241.455805063248
CID:376989
PubChem ID:221531
Update Time:2025-04-19

2-Octanamine,N-(1-methylheptyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Octanamine,N-(1-methylheptyl)-
    • DI-SEC-OCTYLAMINE
    • 2,2'-Iminobisoctane
    • Bis-(1-methyl-heptyl)-amin
    • bis(1-methylheptyl)amine
    • bis-(1-methyl-heptyl)-amine
    • bis(2-octyl)amine
    • Bis-< 1-methyl-heptyl> -amin
    • Di-(sek.-n-octyl)-amin
    • N-(1-methylheptyl)-2-octanamine
    • NSC-6350
    • 5412-92-0
    • DTXSID40871130
    • N-octan-2-yloctan-2-amine
    • 2-Octanamine, N-(1-methylheptyl)-
    • Diheptylamine,1'-dimethyl-
    • Di(octan-2-yl)amine
    • AKOS009938970
    • NSC6350
    • MFCD00048901
    • SCHEMBL1203435
    • Inchi: 1S/C16H35N/c1-5-7-9-11-13-15(3)17-16(4)14-12-10-8-6-2/h15-17H,5-14H2,1-4H3
    • InChI Key: WFHJRRVARWWPDH-UHFFFAOYSA-N
    • SMILES: N(C(C)CCCCCC)C(C)CCCCCC

Computed Properties

  • Exact Mass: 241.27715
  • Monoisotopic Mass: 241.276950121g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 12
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.4
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 0.8056
  • Melting Point: 14.62°C (estimate)
  • Boiling Point: 304.24°C (estimate)
  • Refractive Index: 1.4400 (estimate)
  • PSA: 12.03
  • LogP: 5.68470
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